3-Pentyl-cyclobutanecarboxylic acid
Description
Properties
CAS No. |
66016-19-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-pentylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-8-6-9(7-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
SGBWSTLGMWTQON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Cyclobutane Ring
a) 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 133261-33-3)
- Molecular formula : C₆H₇F₃O₃
- Key differences : The trifluoromethyl (-CF₃) and hydroxyl (-OH) substituents introduce strong electronegativity and polarity, reducing lipophilicity (predicted XLogP < 3.2) compared to the pentyl chain in the target compound. This enhances solubility in polar solvents but limits membrane permeability .
b) 1-Benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5)
- Molecular formula : C₁₂H₁₄O₂
- Key differences: The benzyl group adds aromaticity and bulk, increasing molecular weight (190.24 g/mol vs. However, the pentyl chain in 3-pentyl-cyclobutanecarboxylic acid provides greater conformational flexibility and lipophilicity (XLogP3: 3.2 vs. ~2.5 estimated for the benzyl analog) .
Ring Size Variation
a) trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS 115619-30-2)
- Molecular formula : C₈H₁₁F₃O₂
- The larger ring size also increases steric hindrance, affecting binding affinity in biological systems .
b) Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
Functional Group Variation
a) 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1)
Research Implications
- Drug Design : The pentyl chain in 3-pentyl-cyclobutanecarboxylic acid balances lipophilicity and steric bulk, making it a candidate for prodrug formulations targeting lipid membranes .
- Material Science : Cyclobutane derivatives with alkyl chains (e.g., pentyl) show promise in polymer synthesis due to controlled rigidity and thermal stability .
- Limitations : Safety data gaps for the target compound necessitate further toxicological studies, especially given the stringent handling requirements for analogs like 1-benzylcyclobutane-1-carboxylic acid .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Pentyl-cyclobutanecarboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclopropane ring-opening followed by alkylation. A typical route involves hydrogenation of cyclobutene precursors (e.g., using Pd/C under H₂ in ethanol) to form the cyclobutane core, followed by pentyl group introduction via nucleophilic substitution (e.g., using C₈H₁₇SO₂Cl and Et₃N in CH₂Cl₂). Acidic or basic hydrolysis (e.g., 1 N NaOH) is then employed to generate the carboxylic acid moiety. Yield optimization requires strict control of stoichiometry, temperature (reflux conditions for NaN₃-mediated steps), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 3-Pentyl-cyclobutanecarboxylic acid, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclobutane ring geometry and pentyl chain conformation. Key markers include:
- ¹H NMR : Downfield shifts for cyclobutane protons (~2.5–3.5 ppm) due to ring strain.
- ¹³C NMR : Carboxylic acid carbonyl signals near 170–175 ppm.
Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can validate molecular weight (expected [M+H]⁺ ~ 213.2 g/mol, based on analogs in ). FT-IR should show O-H stretching (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).
Q. What safety protocols are essential when handling 3-Pentyl-cyclobutanecarboxylic acid in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous cyclobutane-carboxylic acids require:
- Use of fume hoods and nitrile gloves to prevent inhalation/skin contact.
- Storage in airtight containers at 2–8°C to avoid degradation.
- Neutralization of spills with sodium bicarbonate. Safety sheets for structurally similar compounds emphasize avoiding direct UV exposure due to potential photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in the compound’s stereochemical stability under varying pH conditions?
- Methodological Answer : Contradictions in stereochemical stability (e.g., ring puckering vs. planarization) can be addressed via:
- pH-Dependent NMR Studies : Analyze ¹H NMR spectra at pH 2–12 to track cyclobutane proton splitting patterns.
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict energy barriers for ring conformation changes.
- Circular Dichroism (CD) : For enantiomeric samples, CD spectra at varying pH can reveal conformational shifts .
Q. What statistical approaches are recommended for validating analytical methods quantifying 3-Pentyl-cyclobutanecarboxylic acid in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curves (1–100 µg/mL) with R² ≥ 0.995.
- Precision : Intra-day/inter-day RSD ≤ 5% via triplicate HPLC-UV analyses (C18 column, mobile phase: 60:40 MeOH/H₂O + 0.1% TFA).
- Recovery Tests : Spike known concentrations into serum or synthetic mixtures; recoveries ≥90% indicate robustness .
Q. How does the cyclobutane ring’s strain energy influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The ring’s ~26 kcal/mol strain energy (estimated via DFT) enhances electrophilicity of the carbonyl group. Kinetic studies under pseudo-first-order conditions (excess nucleophile, e.g., NH₂OH) can measure rate constants (k) for acyl substitution. Compare k values with non-strained analogs (e.g., cyclohexane derivatives) to quantify strain-driven reactivity .
Q. What strategies mitigate degradation of 3-Pentyl-cyclobutanecarboxylic acid during long-term storage or catalytic studies?
- Methodological Answer : Degradation pathways (e.g., decarboxylation or ring-opening) can be minimized by:
- Additives : Antioxidants (e.g., BHT at 0.01% w/v) in stock solutions.
- Low-Temperature Storage : Lyophilized solids stored at -20°C in amber vials.
- Inert Atmospheres : Use argon/vacuum sealing during catalytic reactions to prevent oxidation .
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for the compound’s partition coefficient (log P)?
- Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Validate log P via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
